molecular formula C21H19N3O3 B2693319 5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide CAS No. 946344-26-9

5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B2693319
CAS No.: 946344-26-9
M. Wt: 361.401
InChI Key: KOWCSZRPMYNWDF-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving nitriles and aldehydes in the presence of catalysts.

    Coupling Reactions: The phenyl groups are introduced through coupling reactions such as Suzuki or Heck coupling, which require palladium catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated heterocycle.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated heterocycles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenyl groups can participate in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-1-phenylpyrrolidine-3-carboxamide: Lacks the oxazole ring, making it less complex.

    N-phenylpyrrolidine-3-carboxamide: Lacks both the oxazole ring and the ketone group.

    1-phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Contains a carboxylic acid group instead of the amide.

Uniqueness

5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide is unique due to the presence of both the oxazole and pyrrolidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-20-11-16(14-24(20)18-9-5-2-6-10-18)21(26)22-13-17-12-19(27-23-17)15-7-3-1-4-8-15/h1-10,12,16H,11,13-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWCSZRPMYNWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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